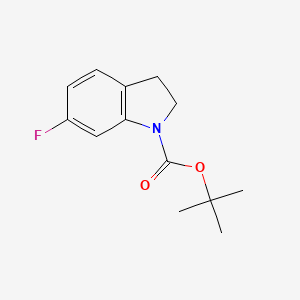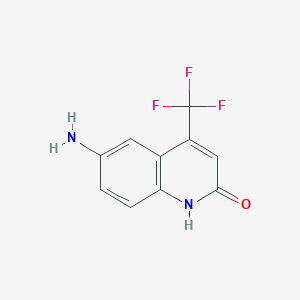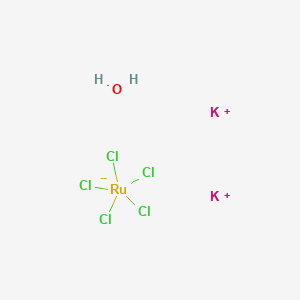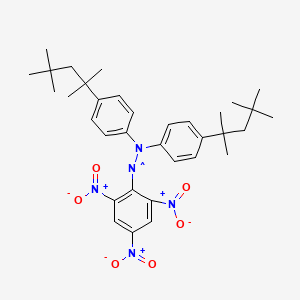
Iridium tetrabromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iridium tetrabromide is a binary inorganic chemical compound composed of iridium and bromine, with the chemical formula IrBr₄This compound forms black crystalline solids and is soluble in water and alcohol . This compound is a salt of iridium metal and hydrobromic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: Iridium tetrabromide can be synthesized by dissolving iridium (IV) oxide in hydrobromic acid. The chemical reaction for this synthesis is as follows:
IrO2+4HBr→IrBr4+2H2O
This reaction involves the dissolution of iridium (IV) oxide in hydrobromic acid, resulting in the formation of this compound and water .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis route involving iridium (IV) oxide and hydrobromic acid is a standard laboratory method that can be scaled up for industrial purposes.
Chemical Reactions Analysis
Types of Reactions: Iridium tetrabromide undergoes several types of chemical reactions, including:
- this compound reacts with water to form iridium hydroxide and hydrobromic acid:
Hydrolysis: IrBr4+4H2O→Ir(OH)4+4HBr
When heated, this compound decomposes into iridium metal and bromine gas:Thermal Decomposition: IrBr4→Ir+2Br2
Common Reagents and Conditions:
Hydrobromic Acid: Used in the synthesis of this compound.
Water: Reacts with this compound during hydrolysis.
Heat: Applied during the thermal decomposition of this compound.
Major Products Formed:
Iridium Hydroxide: Formed during the hydrolysis reaction.
Iridium Metal and Bromine Gas: Formed during the thermal decomposition reaction.
Scientific Research Applications
Iridium tetrabromide has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other iridium compounds and complexes.
Industry: this compound is used in various industrial applications, including catalysis and materials science.
Mechanism of Action
The mechanism of action of iridium tetrabromide, particularly in biological systems, involves its interaction with cellular components. Iridium-based compounds have been shown to induce reactive oxygen species (ROS) and cause DNA damage, leading to cell cycle arrest and apoptosis in cancer cells . The molecular targets and pathways involved include the upregulation of antioxidant responses and the induction of DNA damage response pathways .
Comparison with Similar Compounds
Osmium Tetrabromide: Similar to iridium tetrabromide in terms of chemical composition and properties.
Iridium (III) Bromide: Another bromide compound of iridium, but with a different oxidation state and chemical behavior.
Uniqueness of this compound: this compound is unique due to its specific oxidation state (IV) and its ability to form stable complexes with various ligands. Its high solubility in water and alcohol, along with its reactivity with water and heat, make it distinct from other iridium and bromide compounds .
Properties
CAS No. |
7789-64-2 |
|---|---|
Molecular Formula |
Br4Ir-4 |
Molecular Weight |
511.83 g/mol |
IUPAC Name |
iridium;tetrabromide |
InChI |
InChI=1S/4BrH.Ir/h4*1H;/p-4 |
InChI Key |
FEXLMHKSCOCEFZ-UHFFFAOYSA-J |
SMILES |
Br[Ir](Br)(Br)Br |
Canonical SMILES |
[Br-].[Br-].[Br-].[Br-].[Ir] |
Key on ui other cas no. |
7789-64-2 |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



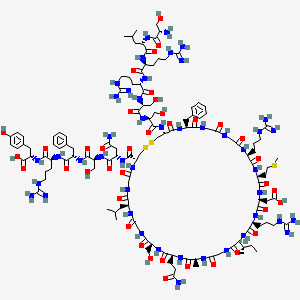

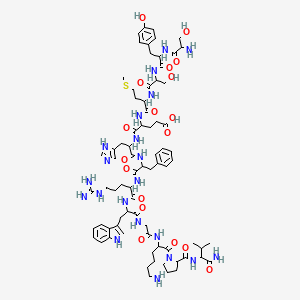
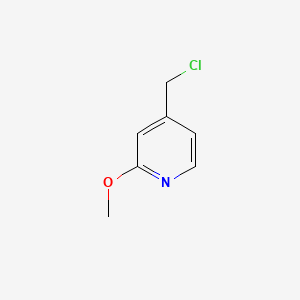

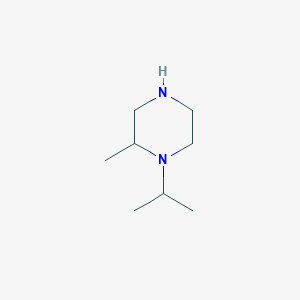
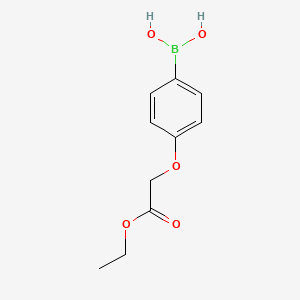
![4-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1591430.png)
